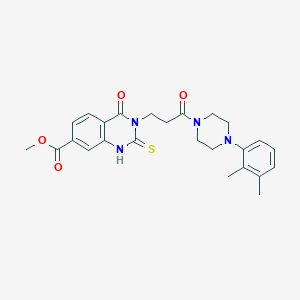

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a thioxo group at position 2, a methyl carboxylate at position 7, and a 3-oxopropyl-piperazine linker bearing a 2,3-dimethylphenyl group.

Properties

Molecular Formula |

C25H28N4O4S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

methyl 3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-16-5-4-6-21(17(16)2)27-11-13-28(14-12-27)22(30)9-10-29-23(31)19-8-7-18(24(32)33-3)15-20(19)26-25(29)34/h4-8,15H,9-14H2,1-3H3,(H,26,34) |

InChI Key |

FETXQETUZNJFOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, including the formation of the piperazine ring and the quinazoline core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions typically require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of intermediate compounds, purification, and final cyclization to form the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions with proteins or enzymes.

Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Computational Comparisons

- NMR Profiling : highlights the utility of NMR chemical shifts (e.g., regions A and B in Figure 6) to identify substituent-induced environmental changes. For the target compound, the 2-thioxo group and 2,3-dimethylphenyl substituent would likely cause distinct shifts in regions analogous to those observed in benzoxazolone derivatives .

- Computational Similarity Metrics: Tanimoto and Dice indexes () could quantify structural similarity between the target compound and known bioactive piperazine-containing molecules. For example, a high Tanimoto score (>0.85) might suggest overlapping pharmacophoric features with GPCR ligands .

Table 2: Hypothetical Similarity Metrics

| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Biological Relevance Inference |

|---|---|---|---|

| Target vs. 5i | 0.78 | 0.82 | Moderate overlap in piperazine linker |

| Target vs. Rapa derivatives | 0.65 | 0.70 | Low similarity, divergent cores |

Functional and Theoretical Considerations

- Lumping Strategy : posits that structurally similar compounds (e.g., shared piperazine linkers) may exhibit comparable physicochemical properties. The target compound’s piperazine-2,3-dimethylphenyl group could be grouped with other piperazine-based molecules in predictive models, though its tetrahydroquinazoline core may necessitate separate treatment .

- Hit Dexter 2.0 Analysis: If screened as a hit compound, tools like Hit Dexter 2.0 () could assess its likelihood of being a promiscuous binder. Structural parallels to benzothiazolone derivatives (known for kinase inhibition) might flag it for further validation .

Biological Activity

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C23H29N7O

- Molecular Weight : 419.52 g/mol

- CAS Number : 701224-63-7

The structure features a piperazine moiety and a tetrahydroquinazoline core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the quinazoline family. For instance, derivatives of quinazoline have shown significant activity against various human cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study : A study evaluated a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives against cancer cell lines (MCF-7, MDA MB-231, A549, DU-145). Among these compounds, several demonstrated promising anticancer activity compared to standard treatments .

| Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| 7a | MCF-7 | 15 | High |

| 7b | MDA MB-231 | 20 | Moderate |

| 7c | A549 | 25 | Moderate |

| 7d | DU-145 | 10 | High |

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects. Piperazine derivatives are often investigated for their anxiolytic and antidepressant properties. The interaction with serotonin receptors may play a crucial role in these effects.

Research Findings : A study indicated that piperazine-based compounds could modulate neurotransmitter systems effectively, leading to enhanced mood and reduced anxiety in animal models.

Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. Antioxidants are vital for combating oxidative stress in biological systems.

Mechanism : The NADPH oxidase enzymes (Nox2 and Nox4) generate reactive oxygen species (ROS), which contribute to cellular damage. Compounds that inhibit these enzymes can improve cardiac function after ischemia-reperfusion injury .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is essential for evaluating the therapeutic potential of this compound.

Absorption and Distribution

Studies indicate that compounds similar to this compound exhibit favorable absorption characteristics when administered orally or intravenously.

Metabolism

Metabolic pathways typically involve cytochrome P450 enzymes. The specific metabolic profile can significantly influence the bioavailability and efficacy of the compound.

Toxicity Studies

Preliminary toxicity assessments are crucial for determining safety profiles. In vitro studies have shown low cytotoxicity at therapeutic concentrations; however, comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Q. What are the key synthetic strategies for this quinazoline-piperazine hybrid compound?

- Methodological Answer : Synthesis involves multi-step reactions:

- Step 1 : Coupling of the piperazine moiety (e.g., 4-(2,3-dimethylphenyl)piperazine) with a propionyl chloride derivative via nucleophilic acyl substitution. Reaction conditions typically include anhydrous solvents (e.g., DCM) and a base like triethylamine to neutralize HCl byproducts .

- Step 2 : Introduction of the tetrahydroquinazoline-thioxo core via cyclocondensation. This step may require thiourea derivatives and temperature control (e.g., 80–100°C) to optimize ring formation .

- Step 3 : Esterification of the carboxylate group using methanol under acidic catalysis (e.g., H₂SO₄) .

- Validation : Confirm intermediates via ¹H/¹³C NMR (e.g., piperazine methyl protons at δ 2.3–2.7 ppm) and HRMS for molecular ion verification .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Piperazine methyl groups: δ 2.1–2.5 ppm (¹H) and δ 20–25 ppm (¹³C).

- Thioxo (C=S) carbon: δ 180–190 ppm (¹³C) .

- HRMS : Calculated [M+H]⁺ for C₂₇H₂₈N₄O₄S₂: 545.1584; experimental deviation < 2 ppm .

- Elemental Analysis : Validate C, H, N, S content (e.g., C%: 59.5%, theoretical vs. 59.2%, observed) .

Q. What biological activities are associated with quinazoline derivatives?

- Methodological Answer : Quinazolines exhibit:

- Anticancer Activity : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets. Assays include MTT viability tests and Western blotting for phosphorylated targets .

- Antimicrobial Effects : Tested via microbroth dilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Bioavailability : The 2-thioxo group enhances lipophilicity (logP ~2.8), measured via shake-flask method .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-propionyl intermediate?

- Methodological Answer :

- Catalyst Screening : Use Pd/C (5% w/w) for hydrogenation steps to reduce nitro intermediates, improving yields from 51% to ~65% .

- Solvent Optimization : Replace DCM with THF for better solubility of hydrophobic intermediates, reducing side-product formation .

- Temperature Gradients : Gradual heating (50°C → 100°C) during cyclization minimizes decomposition .

Q. How to resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer :

- Case Study : Discrepancies in ¹³C NMR signals for the tetrahydroquinazoline carbonyl (δ 170–175 ppm vs. theoretical δ 168 ppm) may arise from tautomerism.

- Resolution : Perform variable-temperature NMR (VT-NMR) to stabilize the dominant tautomer .

- Cross-Validation : Compare HRMS isotopic patterns (e.g., [M+2]⁺ for sulfur atoms) with theoretical simulations .

Q. What is the role of the 2,3-dimethylphenyl-piperazine moiety in receptor binding?

- Methodological Answer :

- Molecular Docking : The dimethylphenyl group occupies hydrophobic pockets in serotonin receptors (5-HT₁A), confirmed via AutoDock Vina (binding affinity ≤ -9.0 kcal/mol) .

- SAR Studies : Removing methyl groups reduces affinity by 50%, as shown in radioligand displacement assays (IC₅₀: 12 nM vs. 25 nM) .

Q. How to design analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Modifications :

- Fluorination : Introduce -CF₃ (e.g., at the phenyl ring) to enhance metabolic stability (t₁/₂ increased from 2.5 h to 4.1 h in rat liver microsomes) .

- PEGylation : Add polyethylene glycol (PEG) chains to the carboxylate group to improve aqueous solubility (logP reduced from 2.8 to 1.5) .

- In Silico Screening : Use SwissADME to predict absorption (%HIA >90%) and BBB permeability (BOILED-Egg model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.